molecular formula C9H9ClO B8712311 1-(3-Chlorophenyl)prop-2-en-1-ol

1-(3-Chlorophenyl)prop-2-en-1-ol

Cat. No.: B8712311
M. Wt: 168.62 g/mol
InChI Key: GDTSQDORVLBGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

1-(3-chlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9,11H,1H2

InChI Key

GDTSQDORVLBGMT-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of 3-chlorobenzaldehyde (22.5 g, 160 mmol) in 100 mL anhydrous THF under inert nitrogen atmosphere was added slowly via syringe a 1.6 M solution of vinyl magnesium chloride in THF (100 mL, 160 mmol) and the solution stirred for three h allowing to warm to room temperature. The reaction was quenched with saturated solution of ammonium chloride and the organic layer was separated, extracted with ethyl acetate (2×200 mL), and organic layers were combined, dried over magnesium sulfate, filtered and concentrated under vacuum. Purification by Horizon MPLC with a 40M+ silica gel column using a gradient eluent of 0-40% ethyl acetate in hexane afforded the title compound (22.4 g, 44%). m/z (ES) 168, 170 (M, M+2)+, 190, 192 (MNa, MNa+2)+. 1HNMR (500 MHz, CDCl3) δ: 7.38 (s, 1H), 7.35-7.22 (m, 3H), 5.90 (ddd, J=7.3, 10.0, 17.4 Hz, 1H), 5.38 (d, J=17.5 Hz, 1H), 5.18 (d, J=7.2 Hz, 1H), 5.15 (d, J=10.1 Hz, 1H), 0.96 (s, 9H), 0.18 (s, 3H), 0.08 (s, 3H).
Quantity
22.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
44%

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